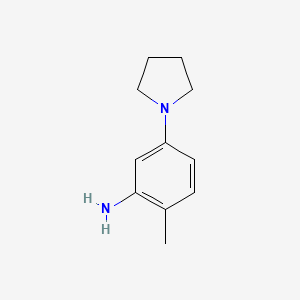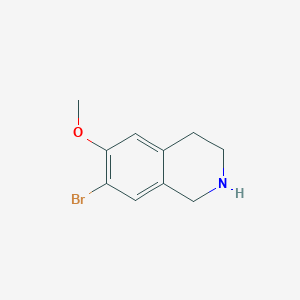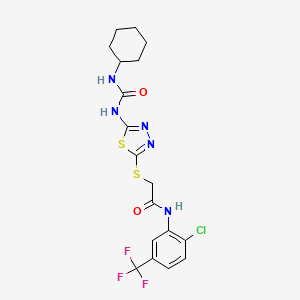![molecular formula C16H16ClF3N2O2 B2374390 2-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-4-chloro-5-(trifluoromethyl)pyrimidine CAS No. 2306253-24-5](/img/structure/B2374390.png)
2-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-4-chloro-5-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-4-chloro-5-(trifluoromethyl)pyrimidine is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrimidine ring substituted with chloro and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-4-chloro-5-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The chloro and trifluoromethyl groups are introduced via electrophilic substitution reactions using reagents such as chlorinating agents and trifluoromethylating agents.
Attachment of the Benzyloxy and Methyl Groups: The benzyloxy and methyl groups are attached through nucleophilic substitution reactions, often using alkyl halides and benzyl alcohol derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-4-chloro-5-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter certain substituents, such as the chloro group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles (e.g., alkyl halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidines.
Aplicaciones Científicas De Investigación
2-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-4-chloro-5-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 2-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-4-chloro-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrimidine derivatives with chloro and trifluoromethyl substituents, such as:
- 4-chloro-5-(trifluoromethyl)pyrimidine
- 2-benzyloxy-4-chloro-5-(trifluoromethyl)pyrimidine
- 2-methyl-4-chloro-5-(trifluoromethyl)pyrimidine
Uniqueness
What sets 2-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-4-chloro-5-(trifluoromethyl)pyrimidine apart is its specific combination of substituents, which confer unique chemical and biological properties. The presence of the benzyloxy and methyl groups, in particular, may enhance its solubility, stability, and biological activity compared to other similar compounds.
Propiedades
IUPAC Name |
4-chloro-2-[(2R,3R)-3-phenylmethoxybutan-2-yl]oxy-5-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF3N2O2/c1-10(23-9-12-6-4-3-5-7-12)11(2)24-15-21-8-13(14(17)22-15)16(18,19)20/h3-8,10-11H,9H2,1-2H3/t10-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLHQQPMJPSEOE-GHMZBOCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)OC1=NC=C(C(=N1)Cl)C(F)(F)F)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C)OC1=NC=C(C(=N1)Cl)C(F)(F)F)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3-Chloro-4-fluorophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2374309.png)
![5-[1-(2-Aminoethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2374310.png)
![5-chloro-3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2374311.png)

![6-{[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-[2,4'-bipyridine]-5-carbonitrile](/img/structure/B2374314.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2374318.png)
![3-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2374320.png)
![4-[4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]morpholine](/img/structure/B2374322.png)
![8-(2-(2,6-dimethylmorpholino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2374324.png)


![3-(4,5-Dimethoxy-2-nitrophenyl)-1-[4-(4-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2374329.png)

